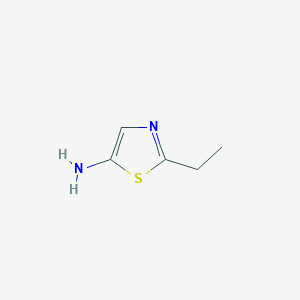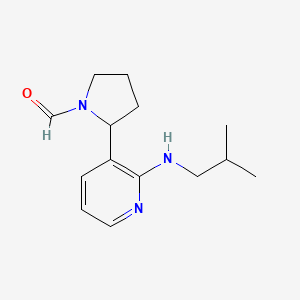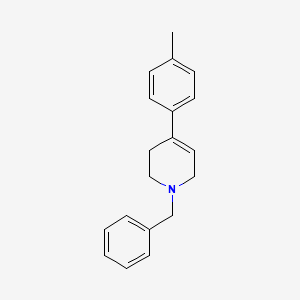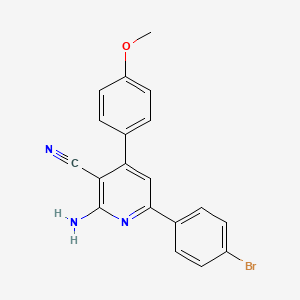
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine ring and a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 4-bromothiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction of the thiophene ring.
Major Products Formed
Substitution Products: Various substituted derivatives can be formed depending on the nucleophile used.
Oxidation Products: Oxidized thiophene derivatives, such as sulfoxides or sulfones, can be obtained.
Reduction Products: Reduced thiophene derivatives, such as dihydrothiophenes, can be formed.
科学的研究の応用
5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
5-(4-Chlorothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylthiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
5-(4-Nitrothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione imparts unique reactivity and electronic properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or methyl groups, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
特性
分子式 |
C7H5BrN2O2S |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
5-(4-bromothiophen-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H5BrN2O2S/c8-3-1-4(13-2-3)5-6(11)10-7(12)9-5/h1-2,5H,(H2,9,10,11,12) |
InChIキー |
YMTJREZOYSGUDB-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)C2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)










![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)


